2-Ethyl-1,3-benzoxazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

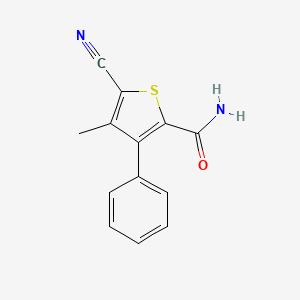

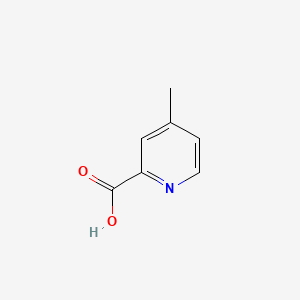

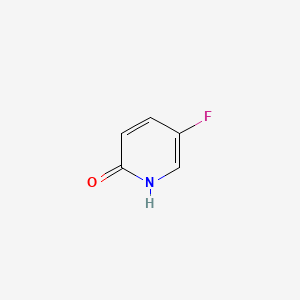

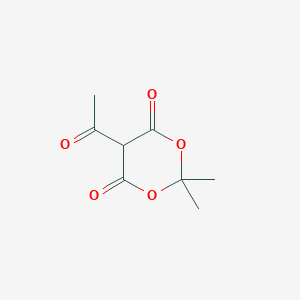

2-Ethyl-1,3-benzoxazol-5-amine is a chemical compound that belongs to the class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The oxazole is a five-membered ring containing one oxygen and one nitrogen atom. The ethyl group at the 2-position and the amino group at the 5-position on the benzoxazole ring are indicative of the compound's potential for further chemical modification and its relevance in synthetic chemistry for the development of pharmaceuticals, agrochemicals, and other organic materials.

Synthesis Analysis

The synthesis of related benzoxazole derivatives has been reported in several studies. For instance, ethyl 2-oxo-3(2H)-benzoxazoleacetate derivatives were synthesized and further transformed into various imidazolidinedione derivatives through reactions with ammonia, primary amines, or hydrazine . Another study reported the synthesis of a benzothiazol-2-amine derivative through the condensation of 2-aminobenzothiazole with an acetyl-substituted thiophene . Although these studies do not directly describe the synthesis of 2-Ethyl-1,3-benzoxazol-5-amine, they provide insight into the synthetic routes that could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is characterized by the presence of a heterocyclic benzoxazole core. Spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry are commonly used to confirm the structure of synthesized compounds . These techniques would likely be employed to analyze the molecular structure of 2-Ethyl-1,3-benzoxazol-5-amine, ensuring the correct placement of the ethyl and amino substituents on the benzoxazole ring.

Chemical Reactions Analysis

Benzoxazole derivatives can undergo various chemical reactions, including nucleophilic substitution, cyclization, and condensation reactions. For example, 5-amino- and 6-amino-2-substituted benzoxazoles were shown to react with ethoxymethylene derivatives to yield substitution products that could undergo thermal cyclization to form annelated quinoline derivatives . Transamination reactions have also been explored with benzoxazole acrylates, leading to the formation of bisacrylates . These studies demonstrate the reactivity of benzoxazole derivatives and suggest possible reactions that 2-Ethyl-1,3-benzoxazol-5-amine might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the benzoxazole ring. The presence of an ethyl group and an amino group in 2-Ethyl-1,3-benzoxazol-5-amine would affect its properties and reactivity. For instance, the amino group could participate in hydrogen bonding, potentially affecting the compound's solubility in various solvents. The ethyl group might contribute to the compound's hydrophobic character. Detailed analysis of these properties would require experimental data, which is not provided in the current set of papers.

Aplicaciones Científicas De Investigación

- Chemical Synthesis

- 2-Ethyl-1,3-benzoxazol-5-amine is a heterocyclic building block used in chemical synthesis .

- It is a bicyclic planar molecule and has been extensively used as a starting material for different mechanistic approaches in drug discovery .

- The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities .

-

Pharmaceutical Research

- Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .

- It has been extensively used as a starting material for different mechanistic approaches in drug discovery .

- The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

- For instance, some compounds displayed antifungal activity similar to the standard drug voriconazole against Aspergillus niger .

-

Proteomics Research

Safety And Hazards

Direcciones Futuras

Benzoxazoles, including 2-Ethyl-1,3-benzoxazol-5-amine, have been extensively used as starting materials for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities . Therefore, the future directions of research on 2-Ethyl-1,3-benzoxazol-5-amine could involve further exploration of its potential applications in medicinal and pharmaceutical chemistry.

Propiedades

IUPAC Name |

2-ethyl-1,3-benzoxazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-2-9-11-7-5-6(10)3-4-8(7)12-9/h3-5H,2,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWOCBCQPVKWLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(O1)C=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377103 |

Source

|

| Record name | 2-ethyl-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-1,3-benzoxazol-5-amine | |

CAS RN |

204771-75-5 |

Source

|

| Record name | 2-ethyl-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1303138.png)